methyl 2-{[5-(1-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
Description
Methyl 2-{[5-(1-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a triazole-based sulfonamide derivative characterized by a 1,2,4-triazole core substituted with a 4-methyl group, a phenethyl chain bearing a 4-chlorophenylsulfonamide moiety, and a methyl ester-linked sulfanylacetate side chain. This compound belongs to a class of molecules known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, attributed to the triazole and sulfonamide functionalities . The 4-chlorophenylsulfonamide group enhances bioactivity by mimicking endogenous substrates, while the sulfanylacetate ester improves solubility and metabolic stability .
Properties
IUPAC Name |
methyl 2-[[5-[1-[(4-chlorophenyl)sulfonylamino]-2-phenylethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O4S2/c1-25-19(22-23-20(25)30-13-18(26)29-2)17(12-14-6-4-3-5-7-14)24-31(27,28)16-10-8-15(21)9-11-16/h3-11,17,24H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBRYTJTIFTZGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)OC)C(CC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in substituents on the triazole ring, sulfonamide/amide groups, and ester/ether linkages. Key examples include:
Key Observations :
- Bioactivity: The 4-chlorophenylsulfonamide group in the target compound may confer stronger antimicrobial activity compared to fluorobenzoyl (CAS 338962-50-8) or morpholinosulfonyl (689751-99-3) derivatives, as chlorinated aryl groups enhance target binding in sulfonamide-based drugs .
- Solubility and Metabolism: Ethyl/methyl ester linkages (e.g., CAS 338962-50-8 vs. the target compound) influence metabolic stability. Ethyl esters generally exhibit slower hydrolysis, prolonging half-life . Morpholinosulfonyl derivatives (689751-99-3) show improved aqueous solubility due to the polar morpholine ring .
- Synthetic Accessibility : The target compound’s phenethyl-sulfonamide side chain requires multi-step synthesis, whereas simpler analogues like 5405-45-8 are synthesized via single-step nucleophilic substitution (yields ~68–75%) .
Physicochemical Properties
- Hydrogen Bonding: The sulfanylacetate group provides two hydrogen-bond acceptors (ester carbonyl and sulfur), critical for target interactions, while morpholinosulfonyl derivatives offer additional acceptors (oxygen and nitrogen), enhancing solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
